4-Vinylsyringol

Food Science Oil Stability Antioxidant Activity

Select 4-Vinylsyringol for rapid radical-scavenging assays; its DPPH rate (34.83×10⁻² s⁻¹) is 2.3× faster than sinapic acid. Demonstrates superior antimutagenic activity vs. rutin/α-tocopherol. Validated COX-2 downregulation in gastric cancer models. Avoid analog substitution—kinetic profiles differ significantly.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 28343-22-8
Cat. No. B024784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Vinylsyringol
CAS28343-22-8
Synonyms4-vinyl-2,6-dimethoxyphenol
canolol
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C=C
InChIInChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3
InChIKeyQHJGZUSJKGVMTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Vinylsyringol (CAS 28343-22-8) Baseline Profile for Scientific Procurement


4-Vinylsyringol, also known as canolol or 2,6-dimethoxy-4-vinylphenol, is a naturally occurring phenolic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol [1]. It is not a synthetic derivative but is formed via the thermal decarboxylation of sinapic acid, a process that occurs during the roasting or pressing of canola and rapeseeds [2]. This compound is classified as a methoxyphenol and is distinguished from its precursors by the presence of a vinyl group, which confers unique physicochemical properties, including increased lipophilicity (LogP approx. 1.57-2.30) compared to its parent acid [3]. It is a known potent antioxidant and lipid-peroxyl radical scavenger found in crude canola oil [2].

Why 4-Vinylsyringol Cannot Be Substituted by Sinapic Acid or Other 4-Vinyl Analogs


In procurement for applications ranging from food stabilization to biomedical research, substituting 4-vinylsyringol with its in-class analogs like sinapic acid, 4-vinylguaiacol (4-VG), or syringic acid is scientifically unsound and can lead to experimental failure. The core functional and performance profiles of these compounds are distinct and often divergent. For instance, the decarboxylation that produces 4-vinylsyringol from sinapic acid dramatically alters its lipophilicity and, consequently, its partitioning and efficacy in lipid-based versus aqueous systems [1]. Comparative studies have shown that 4-vinylsyringol is a significantly faster scavenger of the DPPH radical (RS = 34.83 × 10⁻² s⁻¹) than both sinapic acid (RS = 15.40 × 10⁻² s⁻¹) and syringic acid (RS = 1.21 × 10⁻² s⁻¹) [2]. Furthermore, its activity in complex matrices like edible oils is not predictable from other vinyl derivatives; 4-vinylguaiacol (4-VG) can be 5 to 25-fold more effective at increasing the induction period of oils than 4-vinylsyringol in a Rancimat test [3]. These data confirm that each compound in this class possesses a unique, non-interchangeable kinetic and functional signature, making a direct, data-driven selection essential.

Quantitative Differentiation of 4-Vinylsyringol Against Direct Analogs


Comparative Antioxidant Efficacy in Edible Oils: Rancimat Induction Period

In a direct head-to-head study comparing the stabilization of commercial oils, 4-vinylsyringol (4-VS) was directly compared to 4-vinylguaiacol (4-VQ). While 4-VS provides a measurable increase in oil stability, the study conclusively demonstrates that 4-VQ is the significantly more potent antioxidant in this specific matrix [1]. This data point is crucial for selecting the correct antioxidant for lipid-based systems, as substituting one vinyl derivative for another will lead to a vastly different, and often suboptimal, outcome.

Food Science Oil Stability Antioxidant Activity

Superior Initial DPPH Radical Scavenging Kinetics

4-Vinylsyringol exhibits a significantly faster initial reaction rate with the stable DPPH radical than its parent compound, sinapic acid, and a structurally related analog, syringic acid. This indicates a superior capacity for rapid free radical quenching at the outset of an oxidative challenge [1].

Antioxidant Kinetics Radical Scavenging Biochemistry

Comparative Superoxide Radical Scavenging Kinetics

While 4-vinylsyringol is a capable scavenger of the superoxide anion radical, its performance in this assay is notably lower than that of sinapine and is less than half the rate exhibited by sinapic acid, highlighting a specific and non-superior role in this pathway [1].

Antioxidant Mechanisms Reactive Oxygen Species Biochemistry

Antimutagenic Potency Superior to Flavonoids and α-Tocopherol

In a modified Ames test using Salmonella typhimurium TA102, 4-vinylsyringol (canolol) demonstrated antimutagenic activity that was not only present but was ranked as one of the most potent among a panel of natural and synthetic antioxidants. Its potency was quantitatively greater than established antioxidants like rutin and α-tocopherol, and it was found to be equivalent to the synthetic organoselenium compound ebselen [1].

Antimutagenicity Genotoxicity Cancer Prevention

Selective Cytotoxicity in Human Gastric Cancer Cells

4-Vinylsyringol exhibits a dose-dependent reduction in the proliferation of SGC-7901 human gastric adenocarcinoma cells while showing no significant toxicity toward normal human gastric mucosal epithelial cells (GES-1). This selective effect is associated with the downregulation of COX-2 mRNA levels, a key inflammatory and oncogenic target [1].

Cancer Research Cytotoxicity COX-2 Inhibition

Evidence-Backed Application Scenarios for Procuring 4-Vinylsyringol


Investigating Early-Stage Oxidative Stress and Rapid Radical Scavenging

Researchers studying the kinetics of oxidative stress should prioritize 4-vinylsyringol over sinapic or syringic acid. As demonstrated, its initial rate of DPPH radical scavenging is 2.3-fold and 28.8-fold faster, respectively [1]. This makes it the preferred compound for experiments requiring a rapid response to a free radical burst, such as in models of ischemia-reperfusion injury or acute inflammatory response.

Cancer Chemoprevention and Antimutagenesis Studies

For research programs investigating natural antimutagenic agents or cancer chemoprevention, 4-vinylsyringol is a high-potency candidate. It has been shown to possess antimutagenic activity superior to common dietary antioxidants like rutin and α-tocopherol and equivalent to the synthetic standard ebselen in the Ames test [2]. This profile justifies its use in in vivo models of carcinogenesis and DNA damage repair.

Research on COX-2 Mediated Inflammation and Gastric Carcinogenesis

In vitro and in vivo studies have established that 4-vinylsyringol selectively reduces proliferation of gastric cancer cells and downregulates COX-2, a key mediator of inflammation and tumorigenesis [3][4]. Its utility is therefore best suited for preclinical research focused on COX-2-dependent pathways, inflammation-associated cancers, and the development of novel anti-gastric cancer agents, where its selective toxicity profile is a key differentiator.

Food Science: As a Control or Component in Complex Oil Stabilization Studies

While 4-vinylguaiacol (4-VG) is the more potent antioxidant for extending the induction period of edible oils [5], 4-vinylsyringol remains a valuable tool for comparative studies. Its well-characterized, though lesser, effect in the Rancimat test makes it an ideal control or secondary component for understanding the structure-activity relationships of vinylphenols in lipid matrices and for formulating synergistic antioxidant blends.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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